molecular formula C17H21FN4OS B2564178 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 930675-63-1

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2564178
CAS No.: 930675-63-1
M. Wt: 348.44
InChI Key: BZPATJSZDVWBOE-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a 4,5-dimethyl-substituted thiazole ring linked via an acetamide group to a 4-(4-fluorophenyl)piperazine moiety. The 4-fluorophenyl group on the piperazine ring and the dimethyl substitution on the thiazole are critical structural features that influence physicochemical properties and target interactions.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4OS/c1-12-13(2)24-17(19-12)20-16(23)11-21-7-9-22(10-8-21)15-5-3-14(18)4-6-15/h3-6H,7-11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPATJSZDVWBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate alkylating agents under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiazole derivative with 4-(4-fluorophenyl)piperazine in the presence of a suitable coupling agent.

    Acetylation: The final step involves acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is C17H21FN4OSC_{17}H_{21}FN_{4}OS with a molecular weight of 348.4 g/mol. The compound features a thiazole ring and a piperazine moiety, which are critical for its biological activity.

Antidepressant Activity

Research indicates that this compound exhibits properties that may be beneficial in treating depression. Studies have shown that derivatives containing thiazole and piperazine structures can interact with serotonin receptors, potentially enhancing serotonergic neurotransmission. For instance, compounds similar to this compound have been evaluated for their ability to modulate serotonin levels in the brain, suggesting a possible antidepressant effect .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole derivatives have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, compounds containing the thiazole ring have shown activity against prostate cancer cells, making them candidates for further development as anticancer agents .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the effects of thiazole-piperazine hybrids on depression models in rodents. The results indicated that these compounds significantly reduced depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin receptor binding affinity .

Case Study 2: Anticancer Activity

Another research effort focused on the synthesis and evaluation of thiazole-based compounds against prostate cancer. The study demonstrated that certain derivatives exhibited IC50 values in the micromolar range against androgen-independent prostate cancer cells. The findings suggest that modifications to the thiazole structure can enhance anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntidepressantThiazole-Piperazine HybridReduced depressive behavior
AnticancerThiazole DerivativeInhibition of cancer cell growth

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs, emphasizing substituent variations, molecular weights (MW), melting points (mp), and key pharmacological activities.

Compound Name & Source Thiazole/Thiadiazole Substituent Piperazine Substituent MW (g/mol) mp (°C) Key Activities
Target Compound 4,5-dimethylthiazole 4-(4-fluorophenyl) ~409.50* N/A Inferred MMP/antimicrobial activity
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) 4-(p-tolyl)thiazole 4-(4-fluorophenyl) 410.51 269–270 MMP inhibition, anti-inflammatory
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (30) 4-(4-fluorophenyl)thiazole 4-(4-fluorophenyl) 414.13 328–329 Not explicitly stated (structural analog)
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide (4g) 5-(4-chlorophenyl)thiadiazole 4-(4-fluorophenyl) 447.91 203–205 Antimicrobial (gram-positive bacteria)
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) 4-(4-methoxyphenyl)thiazole Phenyl 408.52 281–282 MMP inhibition
N-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide None (direct fluorophenyl acetamide) 4-(4-fluorophenyl) 357.41 N/A Supplier-listed (biological role unspecified)

*Estimated based on structural similarity.

Key Observations:
  • Piperazine Modifications : The 4-fluorophenyl group is conserved across most analogs, suggesting its role in target binding (e.g., π-π interactions with enzymes or receptors) .
  • Melting Points : Higher melting points (e.g., 328°C for compound 30) correlate with stronger intermolecular forces, such as hydrogen bonding and aromatic stacking .

Pharmacological Activities

Antimicrobial Activity:
  • Compound 4g () demonstrated activity against gram-positive bacteria, attributed to the 4-chlorophenyl-thiadiazole and 4-fluorophenyl-piperazine moieties .
  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) () showed broad-spectrum antimicrobial effects, highlighting the importance of sulfonyl and halogenated aryl groups .
Anti-Inflammatory and MMP Inhibition:
  • Compound 15 () inhibited MMPs, critical enzymes in inflammatory pathways, due to its p-tolyl-thiazole and 4-fluorophenyl-piperazine structure .
  • 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) () also exhibited MMP inhibition, suggesting methoxy groups may modulate enzyme selectivity .
Anticancer Potential:
  • Thiadiazole derivatives like N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () showed antiproliferative activity, linked to the thiadiazole core and fluorophenyl substituents .

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Fluorophenyl Group : A phenyl group substituted with a fluorine atom.

Molecular Formula

The molecular formula of the compound is C16H20FN3OSC_{16}H_{20}FN_3OS with a molecular weight of approximately 335.41 g/mol .

Antitumor Activity

Recent studies have indicated that thiazole-containing compounds exhibit significant antitumor properties. For instance, compounds with thiazole moieties have been shown to inhibit tumor cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications on the thiazole ring can enhance cytotoxicity against specific cancer types .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 1A431 (skin cancer)1.98 ± 1.22Induction of apoptosis
Compound 2Jurkat (leukemia)23.30 ± 0.35Inhibition of Bcl-2 protein
N-(4,5-dimethyl...)VariousTBDTBD

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazole derivatives can possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the piperazine ring is believed to enhance the interaction with bacterial membranes .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial Strain TestedMIC (µg/mL)Activity Type
Compound AStaphylococcus aureus31.25Bactericidal
Compound BEscherichia coli>1000Bacteriostatic
N-(4,5-dimethyl...)TBDTBDTBD

Neuropharmacological Effects

The piperazine component in the compound suggests potential neuropharmacological effects. Compounds containing piperazine have been linked to anxiolytic and antidepressant activities in various studies . Further research is needed to explore these effects specifically for this compound.

Case Studies and Research Findings

A notable study evaluated the compound's efficacy against tyrosinase, an enzyme involved in melanin production. The results indicated that derivatives with a similar structure exhibited competitive inhibition of tyrosinase activity without cytotoxic effects on melanoma cells . This suggests potential applications in dermatological treatments.

Q & A

Q. What are the established synthetic routes for synthesizing N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide?

  • Methodological Answer : The compound’s synthesis typically involves coupling a thiazole amine derivative with a functionalized piperazine-acetamide intermediate. A common approach includes:

Thiazole Core Synthesis : Reacting 2-amino-4,5-dimethylthiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the acetamide backbone .

Piperazine-Acetamide Coupling : Introducing the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution or amide bond formation.
Validation : Confirm regioselectivity using 1H^1\text{H}-NMR to verify the absence of byproducts (e.g., unreacted piperazine or thiazole intermediates) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software (SHELXL/SHELXS) for structure refinement, ensuring bond lengths and angles align with expected values (e.g., C–S bond in thiazole: ~1.74 Å; C–N in piperazine: ~1.47 Å) .
  • Spectroscopic Validation : Cross-reference 1H^1\text{H}- and 13C^{13}\text{C}-NMR data with computed spectra (e.g., PubChem entries for analogous piperazine-thiazole hybrids) .

Q. What preliminary biological assays are recommended for screening its activity?

  • Methodological Answer :
  • Antimicrobial Screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to controls like ciprofloxacin .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, ensuring proper negative controls (e.g., DMSO solvent) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states for piperazine-thiazole coupling. ICReDD’s pipeline integrates computational predictions with high-throughput experimentation to identify optimal reaction conditions (e.g., solvent polarity, temperature) .
  • Docking Studies : Predict binding affinities to biological targets (e.g., dopamine D2/D3 receptors) using AutoDock Vina, focusing on the fluorophenyl and piperazine moieties .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Replicate assays with varying concentrations (e.g., 0.1–100 µM) to confirm dose-dependent trends.
  • Control for Solubility : Use co-solvents (e.g., PEG-400) to address discrepancies caused by poor aqueous solubility .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., N-phenyl-2-(piperazin-1-yl)acetamide derivatives) to identify pharmacophore-specific effects .

Q. What strategies validate crystallographic data for polymorphic forms of this compound?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Use CrystalExplorer to assess intermolecular interactions (e.g., H-bonding, π-π stacking) in different polymorphs.
  • Thermal Stability : Perform DSC/TGA to correlate structural motifs (e.g., piperazine ring conformation) with melting points/degradation profiles .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and identify major metabolites via LC-MS/MS .
  • hERG Channel Inhibition : Use patch-clamp assays to assess cardiac toxicity risks, focusing on piperazine’s potential to block potassium channels .

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